1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Scientific Research Applications
Application in Osteoporosis Treatment
This compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, which is relevant in the context of osteoporosis treatment. Its in vitro profile and efficacy in models of bone turnover highlight its potential in clinical development for this purpose (Hutchinson et al., 2003).
Role in Chemical Reactions and Synthesis
The compound's role in the formation pathway of related chemical structures, such as 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, has been studied. This provides insights into chemical reactions involving urea and its derivatives with formaldehyde, which is significant in organic synthesis (Shiba et al., 1989).
Antidiabetic Activity
In the context of diabetes treatment, derivatives of this compound have shown promise. They have been evaluated for in vitro antidiabetic activity, demonstrating the potential therapeutic applications of such compounds in the treatment of diabetes (Lalpara et al., 2021).
Antimicrobial and Cytotoxicity Studies
The compound has been involved in the synthesis of derivatives with promising antimicrobial activity and cytotoxicity. This suggests its utility in developing new antimicrobial agents and exploring their effects on various microbial strains and cancer cell lines (Shankar et al., 2017).
Properties
IUPAC Name |
1-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-23-13-6-5-11(8-17-13)15-20-14(25-21-15)10-19-16(22)18-9-12-4-3-7-24-12/h5-6,8,12H,2-4,7,9-10H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDNPJQVVUROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.